Meta-Ethynyl Group Prevents Intramolecular Cyclization
The position of the ethynyl group on the phenyl ring critically dictates the cyclization behavior of ethynylphenyl thioureas. While N-(2-ethynylphenyl)thioureas (ortho-isomer) undergo silver triflate-promoted 6-exo-dig cyclization to yield 2-imino-4-methylidene-1H-benzo[d][1,3]thiazines as the sole product in excellent yields, the meta-substituted (3-ethynylphenyl)thiourea does not participate in this intramolecular cyclization due to the geometric constraints imposed by the 1,3-relationship between the thiourea and alkyne functionalities [1]. This differential reactivity means that (3-ethynylphenyl)thiourea remains available for intermolecular 'click' reactions and other transformations that are precluded for the ortho isomer.
| Evidence Dimension | Cyclization Reactivity with AgOTf |
|---|---|
| Target Compound Data | No cyclization observed (remains as acyclic thiourea) |
| Comparator Or Baseline | N-(2-Ethynylphenyl)thioureas (ortho isomer) |
| Quantified Difference | Qualitative difference: ortho isomer cyclizes quantitatively; meta isomer does not cyclize |
| Conditions | Silver triflate (AgOTf) catalysis in organic solvent |
Why This Matters
This distinction is crucial for researchers selecting a building block for synthetic pathways; the meta isomer provides a stable, non-cyclizing scaffold for click chemistry, whereas the ortho isomer is a precursor to benzo[d][1,3]thiazine heterocycles.
- [1] Sashida, H., et al. (2012). Tandem addition–cyclization of o-ethynylphenyl isothiocyanates with N nucleophiles; difference of cyclization mode between primary and secondary amines. Tetrahedron Letters, 53(7), 748-751. View Source
